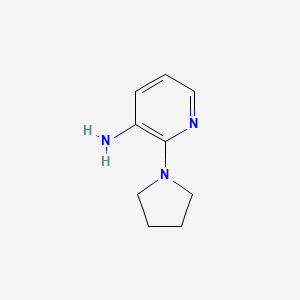

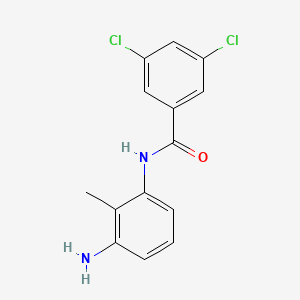

![molecular formula C9H8Cl2N2O B1320469 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride CAS No. 35726-81-9](/img/structure/B1320469.png)

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

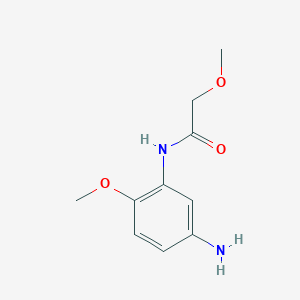

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound. This compound is part of a broader class of imidazo[1,2-a]pyridines which have been studied for various synthetic applications and biological activities. The imidazo[1,2-a]pyridine scaffold is of particular interest due to its presence in compounds with anti-inflammatory, analgesic, and antipyretic properties .

Synthesis Analysis

The synthesis of related 2-methylimidazo[1,2-a]pyridine compounds has been achieved through different methods. For instance, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were synthesized by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis . Another approach for synthesizing imidazo[1,2-a]pyridine derivatives involves a Cu-catalyzed aerobic oxidative reaction using ethyl tertiary amines as carbon sources . Additionally, a zinc iodide catalyzed reaction of 2-aminopyridines with α-amino carbonyl compounds has been developed to produce 3-aminoimidazo[1,2-a]pyridines . Furthermore, an iodine-mediated intramolecular cyclization of 2-amino-N-propargylpyridinium bromides has been described for the synthesis of 2-carbonylimidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the fusion of an imidazole ring with a pyridine ring. This bicyclic structure is known for its stability and has been the subject of various structural analyses, including NMR, MS, IR spectra, and X-ray crystallography . The presence of substituents on the imidazo[1,2-a]pyridine core can significantly influence the compound's electronic and steric properties, which in turn affect its reactivity and potential biological activity.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine and its derivatives participate in a variety of chemical reactions. For example, benzofuroylhydroxamoyl chloride reacted with 2-aminopyridine to yield nitrosoimidazo[1,2-a]pyridines . The versatility of the imidazo[1,2-a]pyridine ring system allows for the formation of various derivatives through reactions such as oxidative conditions , multicomponent reactions , and catalyzed cyclizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride and related compounds are influenced by their molecular structure. The heterocyclic nature of these compounds imparts certain electronic characteristics that can be exploited in synthetic chemistry and pharmaceutical applications. The substituents on the imidazo[1,2-a]pyridine core, such as the methyl group and carboxylic acid function in the case of the 3-carboxylic acids, affect the compound's solubility, stability, and reactivity . The specific physical properties such as melting point, boiling point, and solubility would depend on the particular substituents and their positions on the imidazo[1,2-a]pyridine framework.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride is a versatile compound in the field of chemical synthesis. Its application is notably seen in the catalyzed synthesis of 3-aminoimidazo[1,2-a]pyridines, a process enhanced by catalysts like zinc iodide and ionic liquids such as 1-butyl-3-methylimidazolium bromide. These methods offer efficient and environmentally friendly approaches to synthesize various imidazo[1,2-a]pyridine derivatives, which are challenging to obtain through traditional methods (Han, Ma, Wu, & Huang, 2015; Shaabani, Soleimani, & Maleki, 2006).

Material Science and Catalysis

In material science, 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride contributes to the development of new materials. It is used in the homogeneous acylation of cellulose, creating derivatives with various applications. The ionic liquid, 1-N-butyl-3-methylimidazolium chloride ([C4mim]+Cl−), is utilized as a reaction media, demonstrating the compound's role in developing innovative materials and catalysts (Köhler & Heinze, 2007).

Medicinal Chemistry

In medicinal chemistry, the compound's derivatives, particularly those involving the imidazo[1,2-a]pyridine framework, have been explored for their cytotoxic activities. These studies contribute to the field by providing insights into the design of new therapeutic agents (Vilchis-Reyes et al., 2010).

Environmental Chemistry

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride also finds applications in environmental chemistry, especially in sustainable synthesis methods. For instance, its derivatives have been synthesized in aqueous media, showcasing an environmentally sustainable approach and emphasizing the compound's role in green chemistry (Bhutia et al., 2020).

Eigenschaften

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O.ClH/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6;/h2-5H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZKEOXRNXYNSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594473 |

Source

|

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride | |

CAS RN |

35726-81-9 |

Source

|

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

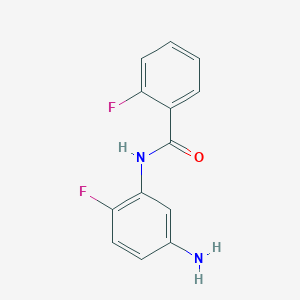

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

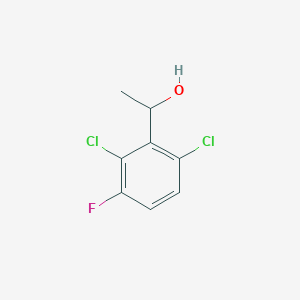

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)

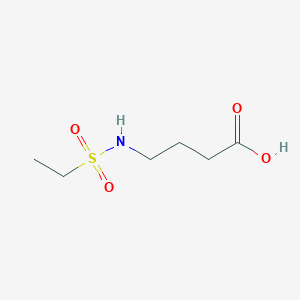

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)